molecular formula C10H11N3O2 B8075804 Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate

Cat. No.: B8075804
M. Wt: 205.21 g/mol
InChI Key: RGLJDWXWFNVUMG-UHFFFAOYSA-N
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Description

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate is a valuable chemical intermediate in organic and medicinal chemistry research. It is the ester derivative of 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoic acid, a scaffold recognized for its relevance in drug discovery . The imidazo[1,2-a]pyrimidine core is a privileged structure in pharmaceutical sciences, with derivatives exhibiting a range of biological activities and having been investigated for the treatment of various conditions, including cancers . Researchers utilize this methyl ester for its improved reactivity and solubility in synthetic schemes compared to the corresponding acid. It is commonly employed in parallel and combinatorial synthesis to generate diverse compound libraries, particularly through amide coupling or transesterification reactions . This allows for the efficient exploration of structure-activity relationships (SAR) around the imidazo[1,2-a]pyrimidine pharmacophore. The compound serves as a versatile building block for the preparation of more complex molecules, including potential protease inhibitors, receptor antagonists, and other therapeutic candidates. This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety regulations.

Properties

IUPAC Name

methyl 3-imidazo[1,2-a]pyrimidin-2-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-9(14)4-3-8-7-13-6-2-5-11-10(13)12-8/h2,5-7H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLJDWXWFNVUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A domino A3-coupling strategy enables simultaneous construction of the imidazo[1,2-a]pyrimidine core and introduction of the propanoate side chain. This one-pot method involves a three-component reaction between 2-aminopyrimidine , aldehydes , and methyl propiolate (HC≡C-COOMe) catalyzed by CuSO₄·5H₂O and sodium ascorbate . The reaction proceeds via:

  • Condensation : Formation of an imine intermediate between the aldehyde and 2-aminopyrimidine.

  • Cyclization : Copper-mediated alkyne insertion and 5-exo-dig cyclization to form the imidazo ring.

  • Esterification : Direct incorporation of the methyl propiolate-derived propanoate group at the 3-position.

Optimized Conditions :

  • Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)

  • Solvent : Aqueous medium at 50°C

  • Yield : 70–85% for derivatives with electron-neutral aldehydes

This method is notable for its atom economy and scalability, with gram-scale reactions maintaining >85% yield .

Michael-Type Addition for Side-Chain Elongation

Post-core modification via Michael addition offers a modular approach to install the propanoate ester. For example, 3-nitrosoimidazo[1,2-a]pyrimidine (compound 4 ) undergoes conjugate addition with methyl acrylate in the presence of a base (e.g., NaOH) to form the propanoate derivative . The reaction mechanism involves:

  • Nucleophilic attack : The amine group at the 3-position deprotonates methyl acrylate.

  • Adduct formation : Covalent bonding between the imidazo ring and acrylate.

  • Tautomerization : Stabilization of the final product.

Key Data :

ParameterValue
Reaction Time8–12 hours
TemperatureRoom temperature
Yield60–75%
Byproducts<5% (unreacted acrylate)

This method allows flexibility in ester selection but requires pre-functionalized imidazo cores .

Claisen-Schmidt Condensation for Aldehyde Intermediates

Vilsmeier-Haack formylation of imidazo[1,2-a]pyrimidines generates 3-carbaldehyde intermediates, which are pivotal for introducing the propanoate chain. For instance, treatment of 2-phenylimidazo[1,2-a]pyrimidine with POCl₃ and DMF yields 3-carbaldehyde (compound 8a ), which undergoes Claisen-Schmidt condensation with methyl acetoacetate .

Reaction Scheme :

  • Formylation :
    Imidazo[1,2-a]pyrimidine+POCl3/DMF3-carbaldehyde\text{Imidazo[1,2-a]pyrimidine} + \text{POCl}_3/\text{DMF} \rightarrow \text{3-carbaldehyde}

  • Condensation :
    3-carbaldehyde+methyl acetoacetateNaOHMethyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate\text{3-carbaldehyde} + \text{methyl acetoacetate} \xrightarrow{\text{NaOH}} \text{Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate}

Conditions :

  • Solvent : tert-butanol

  • Base : NaOH (7.5 eq)

  • Yield : 65–80%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)ScalabilityGreen Metrics (E-factor*)Key Advantage
Domino A3-Coupling70–85High2.1One-pot synthesis
Michael Addition60–75Moderate4.8Modular side-chain variation
Claisen-Schmidt65–80Moderate3.5High functional group tolerance
Nitrosation/Reduction50–65Low6.2Established protocol

*E-factor = Total waste (kg) / Product (kg); lower values indicate greener processes .

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at N1 vs. C3 positions necessitate careful catalyst selection. Copper(I) iodide improves C3 selectivity in domino couplings .

  • Ester Hydrolysis : Basic conditions in Claisen-Schmidt reactions may hydrolyze methyl esters. Neutralization with acetic acid mitigates this issue .

  • Purification : Column chromatography (hexane/ethyl acetate) remains the standard for isolating high-purity products, though recrystallization from ethanol offers a greener alternative .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully or partially hydrogenated compounds .

Scientific Research Applications

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Application/Key Features Evidence Source
Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate Imidazo[1,2-a]pyrimidine Methyl propanoate Hypothesized API or intermediate
Remimazolam Imidazo[1,2-a][1,4]diazepine Methyl propanoate, bromo, pyridinyl Sedative (GABA agonist)
Imazosulfuron Imidazo[1,2-a]pyridine Sulfonamide, dimethoxypyrimidinyl Herbicide (ALS inhibitor)
3-(Sulfonylmethyl)imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridine Sulfonylmethyl group Synthetic intermediate for bioactive molecules
Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Ethyl ester, bromo, trifluoromethyl Agrochemical intermediate
3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid Imidazo[1,2-a]pyridine Propanoic acid (free carboxylic acid) Lab reagent or precursor for ester derivatives

Detailed Analysis

Pharmacological Derivatives
  • Remimazolam: A methyl ester derivative with an imidazo[1,2-a]diazepine core, Remimazolam acts as a short-acting sedative by targeting GABA receptors. Its structural complexity (e.g., bromo and pyridinyl substituents) enhances receptor binding and metabolic stability compared to simpler esters like this compound .
Agrochemical Derivatives
  • Imazosulfuron : This herbicide contains a sulfonamide group and dimethoxypyrimidinyl substituent, enabling inhibition of acetolactate synthase (ALS) in weeds. The imidazo[1,2-a]pyridine core here contrasts with the pyrimidine variant, highlighting how ring modifications dictate agrochemical vs. pharmaceutical applications .
  • Ethyl 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate : The trifluoromethyl and bromo groups enhance lipophilicity and resistance to metabolic degradation, critical for pesticidal activity .

Biological Activity

Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyrimidines are a class of nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties. Compounds in this category exhibit a variety of biological activities, including:

  • Antimicrobial
  • Antiviral
  • Anticancer
  • Anti-inflammatory
  • Analgesic

These compounds are known to interact with various biological targets, making them valuable in drug development.

Recent studies have shown that imidazo[1,2-a]pyrimidines can affect cellular processes through different mechanisms. For example, a study highlighted that certain derivatives can disrupt mitochondrial function, leading to cell death in yeast models. Specifically, 3-nitroso derivatives demonstrated significant toxicity by compromising mitochondrial integrity . This suggests that the compound may also have similar effects in human cells.

Case Studies and Research Findings

  • Anticancer Activity :
    • Research indicates that imidazo[1,2-a]pyrimidine derivatives exhibit potent anticancer properties. One study reported that specific analogs could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Properties :
    • The antibacterial activity of imidazo[1,2-a]pyrimidines has been documented, with variations in activity based on structural modifications. For instance, the presence of certain functional groups at specific positions significantly influences efficacy against bacterial strains .
  • Anti-inflammatory Effects :
    • Some derivatives have been shown to reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key findings from SAR studies include:

PositionModificationEffect on Activity
3Nitroso groupIncreased mitochondrial toxicity
8Atom variationAltered mode of action
Functional GroupsVarious substitutionsEnhanced or diminished biological activity

These modifications can lead to significantly different biological profiles, highlighting the importance of careful design in drug development.

Pharmacological Applications

Given its diverse biological activities, this compound shows promise for various therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis makes it a candidate for anticancer drug development.
  • Infectious Diseases : The antimicrobial properties suggest potential use as an antibiotic or antiviral agent.
  • Inflammatory Disorders : Its anti-inflammatory effects could be harnessed for treating conditions like arthritis or other inflammatory diseases.

Q & A

Basic: What are the primary synthetic methodologies for Methyl 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoate?

Answer:
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to form the pyrimidine core. For example:

  • Route 1: Reacting 2-(2-amino-5-bromo-benzoyl)pyridine with intermediates to introduce the propanoate moiety .
  • Route 2: Using (3S)-7-bromo-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepine-3-propanoic acid methyl ester as a chiral precursor to ensure stereochemical control .
    Key considerations include solvent selection (e.g., DMF for polar intermediates), temperature gradients (60–120°C for cyclization), and catalysts (e.g., Pd for cross-coupling reactions). Yields vary between 40–70%, depending on substituent steric effects .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:
A combination of spectroscopic and chromatographic techniques is employed:

  • NMR: 1H/13C NMR identifies hydrogen/carbon environments (e.g., methyl ester protons at δ ~3.6 ppm, imidazo-pyrimidine aromatic protons at δ 7.2–8.5 ppm) .
  • HRMS: High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ calculated for C9H9N3O2: 191.0695; observed: 191.0694) .
  • HPLC: Purity assessment (>95%) using C18 columns with methanol/water gradients .

Advanced: How do substituent modifications at the imidazo[1,2-a]pyrimidine core impact pharmacological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Position 2: Methyl ester groups (as in the target compound) enhance metabolic stability compared to carboxylic acids .
  • Position 6: Bromo or trifluoromethyl substituents improve binding to GABAₐ receptors, correlating with anxiolytic activity .
  • Position 8: Pyridinyl or phenyl groups modulate selectivity for peripheral vs. central nervous system targets .
    For example, replacing the methyl ester with a benzyl group reduces aqueous solubility but increases lipophilicity (LogP from 1.2 to 2.8), affecting blood-brain barrier penetration .

Advanced: How can researchers address contradictions in reported biological activity data for this compound class?

Answer:
Discrepancies often arise from assay conditions or structural impurities. Mitigation strategies include:

  • Standardized Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., diazepam for GABAₐ studies) .
  • Impurity Profiling: Identify by-products (e.g., des-methyl intermediates) via LC-MS and quantify their contributions to activity .
  • Meta-Analysis: Cross-reference data from patents (e.g., WO2018/177970) and peer-reviewed studies to isolate substituent-specific effects .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves polar impurities .
  • Recrystallization: Methanol/water mixtures (7:3) yield crystals with >99% purity .
  • HPLC Prep: Semi-preparative C18 columns (flow rate: 5 mL/min) isolate enantiomers when chiral centers are present .

Advanced: What computational tools predict the pharmacokinetic properties of derivatives?

Answer:

  • Lipinski’s Rule: Assess drug-likeness (e.g., molecular weight <500, LogP <5). The target compound complies (MW: 191.2, LogP: 1.2) .
  • Molecular Docking: Software like AutoDock Vina models interactions with GABAₐ receptors (PDB: 6HUP). Key residues: α1-His102 and γ2-Phe77 .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability (83% for the methyl ester vs. 65% for carboxylic acid analogs) .

Advanced: What in vivo models are suitable for evaluating the neuropharmacological effects of this compound?

Answer:

  • Rodent Models:
    • Elevated Plus Maze: Measures anxiolytic activity (dose range: 1–10 mg/kg, i.p.) .
    • Electroencephalography (EEG): Monitors sedation (delta wave enhancement at 5 mg/kg) .
  • Toxicology: Assess hepatotoxicity via ALT/AST levels after 14-day administration .

Basic: How does the methyl ester group influence the compound’s stability under physiological conditions?

Answer:
The ester group undergoes slow hydrolysis in plasma (t₁/₂: ~4 h at pH 7.4) to form 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoic acid. Stability is enhanced in acidic buffers (pH 2–4, t₁/₂: >24 h), critical for oral formulation .

Advanced: What strategies improve the aqueous solubility of hydrophobic derivatives?

Answer:

  • Salt Formation: Benzenesulfonate salts increase solubility by 10-fold (from 0.2 mg/mL to 2.1 mg/mL) .
  • Prodrug Design: Phosphate esters or PEGylated derivatives enhance solubility while maintaining activity .
  • Nanoformulation: Liposomal encapsulation (size: 100–150 nm) improves bioavailability in preclinical models .

Advanced: How are chiral intermediates controlled during synthesis to ensure enantiopurity?

Answer:

  • Chiral Chromatography: Use Chiralpak AD-H columns with heptane/ethanol (85:15) to resolve (S)- and (R)-enantiomers .
  • Asymmetric Catalysis: Pd-catalyzed reactions with BINAP ligands achieve >98% enantiomeric excess (ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.